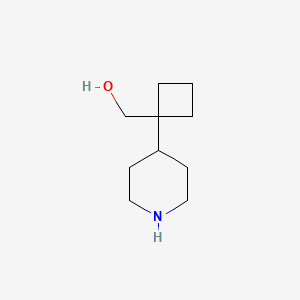

1-(4-Piperidyl)cyclobutylmethanol

Beschreibung

1-(4-Piperidyl)cyclobutylmethanol is a piperidine derivative featuring a cyclobutylmethanol substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules targeting enzymes or receptors.

Eigenschaften

Molekularformel |

C10H19NO |

|---|---|

Molekulargewicht |

169.26 g/mol |

IUPAC-Name |

(1-piperidin-4-ylcyclobutyl)methanol |

InChI |

InChI=1S/C10H19NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h9,11-12H,1-8H2 |

InChI-Schlüssel |

DCDCCJVFFJBYKD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(CO)C2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 1-(4-Piperidyl)cyclobutylmethanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Piperidyl)cyclobutylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Piperidyl)cyclobutylmethanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(4-Piperidyl)cyclobutylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: (1-(Cyclopropylmethyl)piperidin-3-yl)methanol

Key Differences :

- Substituent Position: The cyclobutylmethanol group in 1-(4-Piperidyl)cyclobutylmethanol is attached to the 4-position of the piperidine ring, whereas (1-(Cyclopropylmethyl)piperidin-3-yl)methanol has a cyclopropylmethyl group at the 3-position .

- Physical Properties: Despite identical molecular formulas (C₁₀H₁₉NO) and weights (169.26 g/mol), differences in substituent size and position may lead to variations in solubility, melting points, and reactivity.

Piperidine-Based Agrochemicals (e.g., Oxathiapiprolin, Fluoxapiprolin)

Key Differences :

- Functional Groups: Agrochemicals like oxathiapiprolin (G.5.1) and fluoxapiprolin (G.5.3) feature pyrazole-acetyl moieties linked to the piperidine ring, whereas 1-(4-Piperidyl)cyclobutylmethanol has a cyclobutylmethanol group .

- Biological Targets: These agrochemicals inhibit oxysterol-binding proteins (OSBPs), critical for fungal pathogenesis. The absence of a pyrazole or acetyl group in 1-(4-Piperidyl)cyclobutylmethanol suggests divergent mechanisms of action .

Data Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Biological Target/Application |

|---|---|---|---|

| 1-(4-Piperidyl)cyclobutylmethanol | C₁₀H₁₉NO | Cyclobutylmethanol, 4-piperidyl | Research chemical (under study) |

| (1-(Cyclopropylmethyl)piperidin-3-yl)methanol | C₁₀H₁₉NO | Cyclopropylmethyl, 3-piperidinyl | Laboratory research |

| Oxathiapiprolin (G.5.1) | C₂₁H₂₂F₃N₃O₄ | Pyrazole-acetyl, tetralin | Fungicide (OSBP inhibitor) |

Piperidine Derivatives with Aromatic Substituents

Compounds such as N-[1-(α-methylphenethyl)-4-piperidyl]propionanilide and 1-phenyl-2-(1-pyrrolidinyl)-1-propanone () share the 4-piperidyl group but incorporate aromatic or pyrrolidine moieties. These are often associated with central nervous system (CNS) activity or opioid receptor interactions. In contrast, 1-(4-Piperidyl)cyclobutylmethanol’s aliphatic cyclobutyl group may reduce CNS penetration or alter receptor specificity .

Research Implications and Limitations

- Biological Activity: While piperidine derivatives are common in drug discovery, 1-(4-Piperidyl)cyclobutylmethanol’s unique substituent configuration necessitates targeted studies to elucidate its pharmacokinetic and pharmacodynamic profiles.

- Data Gaps: No peer-reviewed studies directly address its efficacy, toxicity, or mechanistic pathways. Comparisons rely on structural extrapolation from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.